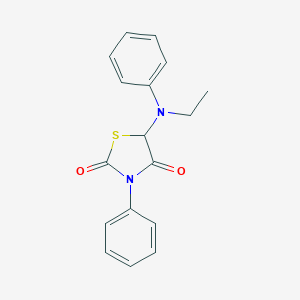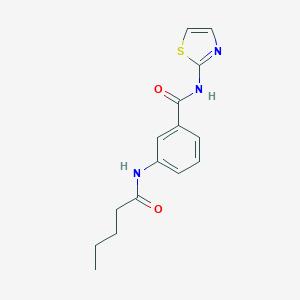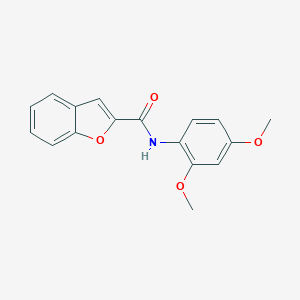
5-(1-Adamantyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Adamantyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-thiadiazole is a compound with potential pharmacological activity. This compound has been synthesized and studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
5-(1-Adamantyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-thiadiazole has potential applications in scientific research, particularly in the field of pharmacology. This compound has been studied for its potential as an anti-inflammatory, anti-cancer, and antiviral agent.
Mecanismo De Acción
The mechanism of action of 5-(1-Adamantyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-thiadiazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
Studies have shown that 5-(1-Adamantyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-thiadiazole has a variety of biochemical and physiological effects. These include reducing inflammation, inducing apoptosis (programmed cell death) in cancer cells, and inhibiting viral replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(1-Adamantyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-thiadiazole in lab experiments is its potential as a multi-targeted agent. This means that it may be effective against multiple diseases or conditions. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 5-(1-Adamantyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-thiadiazole. These include:
- Further studies on its mechanism of action and potential side effects
- Investigation of its potential as a treatment for other diseases, such as Alzheimer's and Parkinson's
- Development of more efficient synthesis methods
- Exploration of its potential as a drug delivery system for other compounds.
Conclusion:
5-(1-Adamantyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-thiadiazole is a compound with potential pharmacological activity. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the field of pharmacology.
Métodos De Síntesis
The synthesis of 5-(1-Adamantyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-thiadiazole involves the reaction of 4-methoxyphenyl hydrazine with 1-adamantylcarbonyl isothiocyanate in the presence of a base. The resulting product is then reduced with sodium borohydride to yield the desired compound.
Propiedades
Nombre del producto |
5-(1-Adamantyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-thiadiazole |
|---|---|
Fórmula molecular |
C19H24N2OS |
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
5-(1-adamantyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-thiadiazole |
InChI |
InChI=1S/C19H24N2OS/c1-22-16-4-2-15(3-5-16)17-20-21-18(23-17)19-9-12-6-13(10-19)8-14(7-12)11-19/h2-5,12-14,17,20H,6-11H2,1H3 |
Clave InChI |
BXGULLHPJRBZRU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2NN=C(S2)C34CC5CC(C3)CC(C5)C4 |
SMILES canónico |
COC1=CC=C(C=C1)C2NN=C(S2)C34CC5CC(C3)CC(C5)C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B258969.png)



![N-[(4-methoxynaphthalen-1-yl)methyl]aniline](/img/structure/B258980.png)



![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B258984.png)



![N-benzyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258995.png)
![2-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}-2-oxoethyl benzoate](/img/structure/B258998.png)